Dimethoxanate
Description
Historical Trajectory and Significance of Phenothiazine (B1677639) Derivatives in Medicinal Chemistry
Phenothiazine, an organic compound with the formula S(C₆H₄)₂NH, is a foundational structure in medicinal chemistry. wikipedia.orgvedantu.com While phenothiazine itself is of limited direct application, its derivatives have been revolutionary in pharmacology. wikipedia.orgchemicalbook.com The history of phenothiazine derivatives began in the late 19th century with the synthesis of methylene (B1212753) blue in 1876, which was later identified as an effective antimalarial agent. wikipedia.org This discovery marked the initial entry of phenothiazines into the therapeutic arena.
The most significant breakthrough occurred in the 1940s and 1950s. Research at the French company Rhône-Poulenc led to the synthesis of promethazine (B1679618), which, while ineffective against infections, showed potent antihistaminic and sedative properties. wikipedia.org This work paved the way for the landmark discovery of chlorpromazine (B137089) in the early 1950s. chemicalbook.com The introduction of chlorpromazine as the first effective antipsychotic drug for treating psychosis, particularly schizophrenia, is considered a milestone that opened the modern era of psychiatry. wikipedia.orgvedantu.comchemicalbook.com
The success of chlorpromazine spurred extensive research into modifying the phenothiazine core, leading to the development of a major class of antipsychotic drugs. wikipedia.orgvedantu.com This systematic exploration of structure-activity relationships established phenothiazine as a prototypical pharmaceutical lead structure. wikipedia.orgvedantu.com Beyond their use in mental health, phenothiazine derivatives have been developed for a wide array of medical applications, including as antiemetics (to prevent nausea and vomiting), antihistamines, antiparkinsonian agents, and antitussives. vedantu.commdpi.comnih.gov The diverse biological activities of these compounds, which also include antimicrobial, antitumor, and analgesic properties, underscore the enduring significance of the phenothiazine scaffold in drug discovery. chemicalbook.comwisdomlib.orgresearchgate.net
Dimethoxanate as a Representative Phenothiazine Analogue in Early Pharmaceutical Investigations
This compound, chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, emerged from the extensive investigation into the therapeutic potential of phenothiazine derivatives. wikipedia.orgnih.gov Classified as a phenothiazine, it was specifically developed and investigated for its antitussive, or cough-suppressing, properties. mdpi.comwikipedia.orgnih.gov Its synthesis involves reacting phenothiazine with phosgene (B1210022) to create a phenothiazine-10-carbonyl chloride intermediate, which is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol. wikipedia.org
As a pharmaceutical agent, this compound was introduced in several European countries, including France, Belgium, and Austria, in the early 20th century, and later in Italy and Spain in 1963. wikipedia.org It was marketed under various trade names such as Cothera and Tussidin. wikipedia.orgdrugfuture.com The development of this compound illustrates the broad effort by medicinal chemists to explore how different functional groups attached to the core phenothiazine structure could elicit a range of pharmacological effects beyond the initial antipsychotic and antihistaminic applications. mdpi.comnih.gov While many phenothiazines target the central nervous system for antipsychotic effects, this compound's clinical evaluation focused on its utility in respiratory therapeutics, specifically for cough. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate | nih.gov |
| Molecular Formula | C₁₉H₂₂N₂O₃S | wikipedia.orgnih.gov |
| Molar Mass | 358.46 g·mol⁻¹ | wikipedia.org |
| CAS Number | 477-93-0 | wikipedia.orgnih.gov |
| Appearance | Crystals | drugfuture.com |
Overview of Academic Research Domains Pertaining to this compound
Academic and industrial research on this compound has been primarily concentrated within the fields of pharmacology and medicinal chemistry, with a specific focus on its antitussive effects. wikipedia.orgnih.govdrugfuture.com Investigations centered on its capacity to suppress cough, positioning it within the therapeutic category of cough suppressants. wikipedia.orgiiab.me
Pharmacological studies also explored its broader mechanism of action. Research has shown that this compound binds to the sigma-1 receptor, a protein found in the brain, with a reported IC₅₀ value of 41 nM. wikipedia.org The sigma-1 receptor is a target of interest for various centrally acting drugs, and this binding affinity suggests a potential mechanism for its effects. The compound is categorized under the Anatomical Therapeutic Chemical (ATC) classification system as R05DB28, which falls under "Other cough suppressants". nih.gov While its primary classification is as an antitussive, its phenothiazine structure places it within the broader context of neuroleptic agent research, even though it was not primarily developed for antipsychotic purposes. chemicalbook.comnih.gov
Methodological Framework for this compound Research: In Vitro and Preclinical In Vivo Approaches
The investigation of this compound and similar pharmaceutical compounds typically employs a combination of in vitro and preclinical in vivo research methods to characterize their pharmacological profiles.
In Vitro Approaches: These laboratory-based studies are essential for understanding a compound's mechanism of action at a molecular and cellular level. For a compound like this compound, in vitro methods would include:
Receptor Binding Assays: These experiments determine the affinity and specificity of the compound for various biological targets. The finding that this compound binds to the sigma-1 receptor with an IC₅₀ of 41 nM is a direct result of such an assay. wikipedia.org Similar assays would be used to test for activity at dopamine (B1211576), histamine (B1213489), and muscarinic receptors, which are common targets for phenothiazines. chemicalbook.comnih.gov
Cell-based Assays: The effects of the compound on cellular functions are studied using cell lines. mdpi.com For instance, cytotoxicity assays on various cell lines would be conducted to determine the concentration at which the compound becomes toxic to cells. mdpi.com
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of specific enzymes. mdpi.com
Preclinical In Vivo Approaches: These studies involve the use of animal models to evaluate the compound's efficacy and behavior in a living organism before any human trials. nih.govnih.gov For an antitussive agent like this compound, preclinical in vivo studies would likely involve:
Cough Models: Animal models, often using guinea pigs or cats, are used to induce coughing through chemical (e.g., citric acid) or mechanical stimulation. The ability of this compound to reduce the frequency and intensity of coughing would be measured.
Pharmacokinetic Studies: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models to understand how the body processes it. rsc.org
Neuropharmacological Profiling: Given its phenothiazine structure, animal models would be used to assess potential central nervous system effects, such as sedation or effects on motor coordination. nih.gov
This combination of in vitro and in vivo models provides a comprehensive preclinical data package to characterize a drug candidate's potential therapeutic utility. nih.govmdpi.com
Table 2: Summary of Research Findings for this compound
| Research Area | Finding | Implication | Source |
|---|---|---|---|
| Therapeutic Classification | Classified as an antitussive (cough suppressant). | Primary investigated use was for cough relief. | wikipedia.orgnih.govdrugfuture.com |
| Receptor Pharmacology | Binds to the sigma-1 receptor with an IC₅₀ of 41 nM. | Suggests a specific molecular target in the central nervous system. | wikipedia.org |
| Chemical Synthesis | Prepared by reacting phenothiazine-10-carbonyl chloride with 2-(2-(dimethylamino)ethoxy)ethanol. | Established a clear synthetic pathway for the compound. | wikipedia.org |
| Pharmaceutical History | Introduced as a medication in several European countries in the 20th century. | Was used in clinical practice for a period. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVJCSPCMCAXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197257 | |
| Record name | Dimethoxanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-93-0 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethoxanate [INN:BAN] | |
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| Record name | Dimethoxanate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13794 | |
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| Record name | Dimethoxanate | |
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| Record name | Dimethoxanate | |
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| Record name | DIMETHOXANATE | |
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Synthetic Chemistry and Structural Derivatization of Dimethoxanate
Established Synthetic Pathways for Dimethoxanate and Related Phenothiazines
The synthesis of this compound involves the derivatization of the pre-formed phenothiazine (B1677639) nucleus. A documented pathway begins with phenothiazine, which is first reacted with phosgene (B1210022) to form the key intermediate, Phenothiazine-10-carbonyl chloride. wikipedia.org This intermediate is then treated with 2-(2-(dimethylamino)ethoxy)ethanol to yield the final this compound compound. wikipedia.org
The foundational phenothiazine core can be synthesized through several established methods. The original synthesis, developed by Bernthsen in 1883, involved the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org A common laboratory-scale method is the fusion reaction of diphenylamine with sulfur, using iodine as a catalyst, followed by refluxing. slideshare.netwisdomlib.org More contemporary syntheses often rely on the cyclization of 2-substituted diphenyl sulfides or employ copper-catalyzed Ullmann reactions. wikipedia.orgjmedchem.com
The synthesis of this compound relies on specific precursors to build the final molecule.
Phenothiazine: The tricyclic core structure upon which the side chain is built. wikipedia.org
Phosgene (COCl₂): Used to create the carbonyl chloride group at the N-10 position of the phenothiazine ring. wikipedia.org
2-(2-(dimethylamino)ethoxy)ethanol: The side-chain component that is esterified with the phenothiazine core. wikipedia.org
The primary reaction intermediate in this specific pathway is Phenothiazine-10-carbonyl chloride . wikipedia.org This activated intermediate is crucial for the subsequent coupling with the alcohol group of the side-chain precursor. In the broader synthesis of phenothiazine derivatives, intermediates can vary depending on the chosen pathway. For instance, in syntheses starting from more basic components, 2-substituted diphenyl sulfides are key intermediates that undergo cyclization to form the phenothiazine ring. wikipedia.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic products. For the synthesis of the phenothiazine nucleus from diphenylamine and sulfur, iodine or aluminum chloride can be used as catalysts to facilitate the reaction. slideshare.netwisdomlib.org The purification of the resulting phenothiazine is typically achieved through recrystallization. slideshare.net
Design and Synthesis of this compound Analogues
The design and synthesis of analogues are central to medicinal chemistry, aiming to modify a compound's properties by making specific structural changes. jmedchem.com For phenothiazines like this compound, these modifications can be broadly categorized into alterations of the tricyclic core and elaboration of the N-10 side chain. jmedchem.commdpi.com
The phenothiazine core provides a versatile scaffold for chemical manipulation. jmedchem.com Modifications to the aromatic rings can significantly influence the electronic properties and biological activity of the resulting analogues.
Halogenation: Introducing halogen atoms, such as chlorine (-Cl) or trifluoromethyl (-CF₃), at specific positions (commonly position 2) is a widely used strategy. jmedchem.comnih.gov These electron-withdrawing groups can enhance the potency of phenothiazine derivatives. slideshare.net
Azaphenothiazines: One or both of the benzene (B151609) rings can be exchanged with other heteroaromatic rings, such as pyridine (B92270). mdpi.com This creates pyridobenzothiazines (one pyridine ring) or dipyridothiazines (two pyridine rings), which represent a promising class of modified phenothiazines. mdpi.com
Other Substitutions: Introducing other functional groups, such as alkoxy or sulfone groups, at various positions (e.g., 3 and 7) has been explored to fine-tune properties like redox potential for applications in materials science. chemrxiv.orgacs.org Substitution at positions 1 and 4, however, has been found to reduce activity in some contexts. youtube.com
Table 1: Examples of Phenothiazine Core Modification Strategies
| Modification Strategy | Position(s) | Example Substituent | Reference |
| Halogenation | C2 | -Cl, -CF₃ | jmedchem.com, nih.gov |
| Ring Exchange | Benzene Ring(s) | Pyridine Ring | mdpi.com |
| Alkoxy Substitution | C3, C7 | -O(CH₂CH₂O)₂CH₃ | chemrxiv.org |
| Sulfoxidation | S5 | Sulfoxide (B87167) (-SO), Sulfone (-SO₂) | mdpi.com, researchgate.net |
The side chain at the N-10 position of the phenothiazine ring is a primary site for modification and plays a critical role in determining the compound's properties. nih.govnih.gov For this compound, this involves the 2-(2-dimethylaminoethoxy)ethyl carboxylate group.
Key strategies for side-chain elaboration include:
Altering Chain Length: The length of the alkyl chain connecting the phenothiazine nitrogen to the terminal amino group is critical. A three-carbon chain is often found to be optimal for the neuroleptic activity of many phenothiazine derivatives. slideshare.netegpat.com
Varying the Terminal Amine: The nature of the terminal amino group is significant. Tertiary amines are often preferred. nih.govslideshare.net The amine can be part of a non-cyclic group (like the dimethylamino group in this compound) or incorporated into a heterocyclic ring, such as piperazine (B1678402) or piperidine (B6355638), which can confer greater potency. nih.govegpat.com
Changing the Linker: The ester linkage in this compound can be replaced with other functional groups. N-alkylation (ether linkage) and N-acylation (amide linkage) are common modifications. jmedchem.comnih.govnih.gov
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the nitrogen atom is a strategy used to improve properties like solubility and biocompatibility. nih.govresearchgate.net
Table 2: Common Side Chain Modifications for Phenothiazines
| Modification Type | Example | Impact on Properties | Reference |
| Chain Length | 3-carbon bridge | Often optimal for neuroleptic activity | egpat.com, slideshare.net |
| Terminal Amine | Piperazinyl amine | Can increase potency | nih.gov |
| Linker Type | Ether or Amide | Alters chemical stability and interactions | jmedchem.com, nih.gov |
| Polymer Conjugation | PEGylation | Improves solubility and biocompatibility | nih.gov, researchgate.net |
Stereochemical Considerations in this compound Synthesis
This compound is an achiral molecule and does not have any stereocenters. ncats.io Its synthesis does not require stereochemical control. However, stereochemistry is an important consideration for the broader class of phenothiazine derivatives.
The central ring of the phenothiazine scaffold is not planar but exists in a folded conformation. wikipedia.org While the parent phenothiazine is symmetrical, substitutions on the aromatic rings or the side chain can introduce chirality. For instance, branching at the β-position of the N-10 alkyl side chain with a methyl group creates a chiral center, leading to stereoisomers. youtube.com The synthesis of such analogues would require either a stereoselective synthesis or the resolution of the resulting racemic mixture to study the activity of individual enantiomers. Furthermore, research into conformationally restricted analogues, where the flexible side chain is locked into a rigid ring structure, has been conducted to understand the specific spatial arrangements required for pharmacological activity. nih.gov
Computational Chemistry in Synthetic Route Planning and Optimization
The integration of computational methods into synthetic chemistry offers a paradigm shift from traditional trial-and-error approaches to a more predictive and rational design of synthetic routes.
While specific computational studies detailing the optimization of the this compound synthesis are not extensively documented in publicly available literature, the principles and tools of computational chemistry are widely applied to the broader class of phenothiazine derivatives. These applications provide a clear framework for how such methods can and likely are being used to enhance the synthesis of this compound.
Modern retrosynthesis software, such as SYNTHIA® and CAS SciFinder, can be employed to explore potential synthetic pathways for this compound. synthiaonline.comsigmaaldrich.comsynthiaonline.comcas.org These programs use extensive databases of chemical reactions and algorithms to propose multiple synthetic routes from commercially available starting materials. synthiaonline.comcas.org This allows chemists to evaluate different strategies based on factors like cost, yield, and safety.
Furthermore, Density Functional Theory (DFT) calculations are instrumental in understanding the reactivity of the phenothiazine scaffold. d-nb.infonih.gov For instance, DFT studies can elucidate the electronic properties of the phenothiazine nitrogen, predicting its nucleophilicity and the feasibility of the acylation reaction with phosgene. d-nb.info Such calculations can also be used to model the reaction mechanism of the esterification step, identifying potential transition states and intermediates, which can help in optimizing reaction conditions to improve yield and reduce byproducts. nih.gov
Computational Fluid Dynamics (CFD) is another powerful tool that can be used to optimize the physical parameters of the synthesis on a larger scale. nih.govyoutube.com By simulating fluid flow and heat transfer within a reactor, CFD can help in designing more efficient mixing and temperature control systems, which are crucial for consistent product quality and yield. nih.gov
Table 2: Computational Tools in Synthetic Chemistry
| Computational Tool | Application in Synthesis Planning and Optimization |
| Retrosynthesis Software | Proposes and evaluates multiple synthetic routes based on known chemical reactions and commercially available starting materials. synthiaonline.comsigmaaldrich.comsynthiaonline.comcas.orgwikipedia.org |
| Density Functional Theory | Predicts electronic properties and reactivity of molecules, and models reaction mechanisms to optimize reaction conditions. d-nb.infonih.govmdpi.com |
| Molecular Docking | Although primarily used for predicting biological activity, it can inform the design of derivatives with desired properties. nih.gov |
| Computational Fluid Dynamics | Simulates and optimizes physical process parameters like mixing and heat transfer in a chemical reactor for improved yield and consistency. nih.govyoutube.comresearchgate.net |
Molecular and Cellular Mechanisms of Dimethoxanate Action
Central Nervous System Interactions and Neurotransmitter Modulation
Dimethoxanate's principal mechanism of action resides within the central nervous system (CNS), where it modulates neuronal excitability. patsnap.compatsnap.com This is achieved through its influence on inhibitory neurotransmitter systems and direct action on the brainstem's cough control center. patsnap.compatsnap.com
This compound directly influences the medullary cough center, a region in the brainstem responsible for generating the cough reflex. patsnap.com The cough reflex is a complex process initiated by the activation of sensory nerves in the airways, which transmit signals to the nucleus of the tractus solitarius (NTS) in the medulla. researchgate.netamegroups.org This information is then relayed to a central pattern generator that coordinates the muscular actions of coughing. researchgate.netnih.gov this compound acts on this center to reduce the frequency and intensity of the cough reflex. patsnap.com By modulating the activity within this brainstem area, it effectively suppresses the neural signals that trigger coughing. patsnap.comnih.gov
The antitussive effect of this compound is linked to its ability to inhibit the neuronal activity that initiates the cough response. patsnap.com While the precise molecular targets within the medullary cough center are not fully delineated, the compound is thought to dampen the excitability of the neurons involved in the cough reflex pathway. patsnap.comnih.gov This inhibition prevents the propagation of signals that would otherwise lead to a cough. patsnap.com This central inhibitory action is a key component of its effectiveness as a non-narcotic antitussive, distinguishing its mechanism from opioid-based cough suppressants like codeine, as it does not act on opioid receptors. patsnap.com
Peripheral Biological Interactions
In addition to its central effects, this compound also demonstrates activity in the peripheral nervous system, specifically within the respiratory tract. patsnap.com
This compound possesses peripheral antitussive properties that involve the modulation of sensory nerve endings in the airways. patsnap.com The respiratory tract is innervated by sensory nerves, including C-fibers and Aδ-fibers, which detect irritants and trigger the cough reflex. researchgate.netnih.govnih.gov this compound appears to dampen the sensitivity of these nerve endings to such stimuli. patsnap.com By reducing the responsiveness of these peripheral nerves, it decreases the initiation of the cough reflex at its source, complementing its central inhibitory actions. patsnap.comnih.gov
Specific Receptor Binding Profiles
The pharmacological activity of this compound is also defined by its interaction with specific protein receptors.
Interactive Data Table: this compound Receptor Binding Profile
| Receptor | Affinity / Action | Value (IC₅₀) |
| Sigma-1 (σ₁) | Binding Affinity | 41 nM wikipedia.org |
Sigma-1 Receptor Affinity and Binding Characteristics (IC50 Value Analysis)
A key aspect of this compound's mechanism of action is its interaction with the sigma-1 (σ1) receptor, a unique protein located at the endoplasmic reticulum-mitochondrion interface that modulates various cellular signaling pathways. wikipedia.orgplos.org Research has demonstrated that this compound binds to the sigma-1 receptor in the brain with a notable affinity. wikipedia.org
The binding affinity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the binding of a radioligand by 50%. For this compound, the IC50 value for its binding to the sigma-1 receptor has been determined to be 41 nM. wikipedia.org This value indicates a high affinity, suggesting that the sigma-1 receptor is a significant pharmacological target for this compound.
| Compound | Receptor | IC50 Value |
|---|---|---|
| This compound | Sigma-1 (σ1) | 41 nM |
Absence of Opioid Receptor Interaction
Unlike many centrally acting antitussives, such as codeine, this compound's mechanism is distinct from the opioid receptor system. nih.govyoutube.com It is classified as a non-narcotic antitussive agent. youtube.com This distinction is critical, as it implies that this compound does not produce the typical effects associated with opioid receptor agonists, which include analgesia, euphoria, and addiction liability. youtube.com Its antitussive action is achieved without direct interaction with mu, kappa, or delta-opioid receptors, highlighting a separate pathway for cough suppression.
Comparative Analysis of this compound Receptor Binding with Other Pharmacological Agents
To contextualize the binding profile of this compound, it is useful to compare its affinity for the sigma-1 receptor with that of other well-known pharmacological agents that also target this receptor. Dextromethorphan, another common non-narcotic antitussive, also exhibits a high affinity for sigma-1 receptors. plos.orgnih.gov Other compounds, such as the antipsychotic Haloperidol and certain antidepressants, also show significant affinity for this receptor, which is implicated in a wide range of neurological processes. nih.gov
The binding affinities of these compounds for the sigma-1 receptor vary, which can contribute to their distinct pharmacological effects.
| Compound | Class | Binding Affinity (Ki or IC50) |
|---|---|---|
| This compound | Antitussive | IC50: 41 nM |
| Dextromethorphan | Antitussive | Ki: ~400 nM (reduces Kd and Bmax) plos.orgresearchgate.net |
| Haloperidol | Antipsychotic | Ki: ~2-3 nM nih.gov |
| Cocaine | Stimulant | Ki: ~2 µM nih.gov |
Note: Ki (inhibitory constant) and IC50 values are both measures of binding affinity, but are determined through different experimental assays. Lower values generally indicate higher affinity.
Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and its target protein receptor. nih.govnih.gov These methods can provide detailed insights into the binding conformation, the specific amino acid residues involved in the interaction, and the stability of the ligand-receptor complex over time. nih.govnih.gov
As of now, specific molecular docking or molecular dynamics simulation studies focused on the this compound-sigma-1 receptor complex have not been published in the accessible scientific literature. Such studies would be invaluable for visualizing the precise binding mode of this compound within the sigma-1 receptor's binding pocket. They could help explain the structural basis for its binding affinity and selectivity, and potentially guide the design of new molecules with improved pharmacological properties.
Preclinical Pharmacology and Pharmacodynamic Investigations of Dimethoxanate
In Vitro Pharmacological Characterization
The in vitro analysis of Dimethoxanate has centered on its interaction with specific neural receptors, which is believed to underpin its centrally mediated effects.
Cellular-level investigations have identified a primary target for this compound within the central nervous system. It is recognized as a ligand for the sigma-1 receptor, a unique intracellular chaperone protein involved in modulating various signaling pathways. wikipedia.orgnih.gov
Studies conducted on guinea pig brain tissue demonstrated that this compound effectively competes for the high-affinity binding sites of dextromethorphan, another compound with antitussive properties. nih.gov This competitive binding indicates a shared site of action. Specifically, this compound binds to the sigma-1 receptor with a notable affinity, exhibiting an IC₅₀ (half-maximal inhibitory concentration) of 41 nM. wikipedia.org This affinity is comparable to other known sigma-1 receptor ligands and is considered relevant to its pharmacological activity. nih.govnih.gov While its primary classification is a phenothiazine (B1677639) antitussive, its interaction with the sigma-1 receptor is a key aspect of its mechanism. wikipedia.orgnih.gov
Some centrally acting agents exert their effects through the modulation of inhibitory neurotransmitter systems. It has been hypothesized that compounds with muscle relaxant and CNS depressant effects may act by enhancing the activity of gamma-aminobutyric acid (GABA) and glycine (B1666218) receptors. However, specific studies detailing the direct modulation of GABA or glycine receptor currents by this compound are not prominently featured in the reviewed scientific literature.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Target | Affinity Metric | Reported Value | Test System | Citation |
|---|---|---|---|---|
| Sigma-1 Receptor | IC₅₀ | 41 nM | Brain tissue | wikipedia.org |
| High-affinity Dextromethorphan Site | Kᵢ | Nanomolar range | Guinea pig brain | nih.gov |
In Vivo Animal Model Studies
In vivo studies have been crucial for characterizing the functional effects of this compound, particularly its actions on the central nervous system.
This compound's primary therapeutic application is as an antitussive, an effect that originates from its action within the CNS. wikipedia.org
Antitussive Effects: The cough-suppressing action of this compound is primarily attributed to its direct effect on the cough center located in the medulla oblongata. msdvetmanual.com Unlike opioid-based antitussives such as codeine, its mechanism is not related to binding at traditional mu or kappa opiate receptors. msdvetmanual.com Preclinical evaluation of antitussive agents commonly employs animal models where coughing is induced by mechanical or chemical irritation of the airways. slideshare.netnih.gov The efficacy of this compound in such models is linked to its high affinity for the sigma-1 receptor. nih.gov
Neuroprotective Effects: The potential for neuroprotection is an area of interest for many sigma-1 receptor ligands. nih.gov However, specific preclinical studies evaluating a direct neuroprotective effect of this compound in animal models of neurological damage (e.g., ischemia) are not clearly documented in the reviewed literature. It is important to distinguish this compound from Dimebon (latrepirdine), another compound that has been studied for neuroprotective effects against ischemic neuronal damage but is pharmacologically distinct. nih.govnih.gov
Table 2: Summary of Investigated Centrally Mediated Responses of this compound in Animal Models
| Pharmacological Effect | Proposed Central Mechanism | Relevant Animal Models for Drug Class | Citation |
|---|---|---|---|
| Antitussive | Suppression of the medullary cough center; interaction with sigma-1 receptors. | Guinea pig, cat, and dog models (irritant-induced cough). | nih.govmsdvetmanual.comslideshare.net |
| Muscle Relaxant | General CNS depressant effect, characteristic of phenothiazine derivatives. | Rabbit model (experimental tetanus). | nih.gov |
| Neuroprotective | Hypothesized based on sigma-1 receptor affinity, but direct in vivo evidence is lacking. | N/A for this compound in reviewed sources. | nih.gov |
While the principal antitussive action of this compound is central, some antitussive agents also possess peripheral effects. These actions can involve modulating sensory nerve endings in the respiratory tract, thereby dampening the initiation of the cough reflex at its source. This may occur through the inhibition of sensory nerve fibers, such as A-delta and C fibers, which transmit irritant signals. nih.gov However, for this compound specifically, the literature predominantly emphasizes its central mechanism of action.
The pharmacological response to antitussive agents can vary between species, which is an important consideration in preclinical development. nih.gov
Guinea Pig: The guinea pig is a standard model for airway research, and key in vitro binding data for this compound, specifically its high-affinity interaction with sigma-1/dextromethorphan sites, were generated using guinea pig brain tissue. nih.govnih.gov
Rabbit: The muscle relaxant properties of the broader class of phenothiazine derivatives, to which this compound belongs, were assessed in rabbits. nih.gov
Dog and Cat: While dogs and cats are common models for evaluating cough, and may have different cough reflex pathophysiology, specific comparative efficacy studies detailing this compound's effects in these species are not extensively described in the reviewed sources. msdvetmanual.comnih.gov The general methodology for testing antitussives in these species is well-established. nih.gov
The choice of animal model is critical, as physiological and pharmacological differences can impact the translatability of preclinical findings.
Exploratory Research into Potential Biological Activities in Preclinical Models
This compound, a compound belonging to the phenothiazine class of drugs, has been primarily recognized for its antitussive properties. wikipedia.orgmeliordiscovery.com However, preclinical research has suggested that its pharmacological profile may extend to other biological activities, including analgesic, local anesthetic, and central nervous system (CNS) depressant effects. wikipedia.org Furthermore, its structural relationship to other phenothiazines indicates a potential for antihistaminic and anticholinergic activities. nih.govnih.gov
A key finding in the preclinical investigation of this compound is its interaction with the sigma-1 receptor, a unique intracellular protein involved in modulating various signaling pathways. It has been demonstrated that this compound binds to the sigma-1 receptor in the brain with a notable affinity. wikipedia.org This interaction is significant as sigma-1 receptor ligands are being explored for their therapeutic potential in a range of conditions, including neurological disorders and pain. nih.gov
| Compound | Receptor | Affinity (IC₅₀) |
| This compound | Sigma-1 | 41 nM |
This table presents the in vitro binding affinity of this compound for the sigma-1 receptor.
Some sources suggest that this compound may possess analgesic properties. wikipedia.org Preclinical evaluation of analgesic activity often involves models such as the hot plate test in mice, which assesses the response to thermal pain and is indicative of centrally mediated analgesia. meliordiscovery.comdovepress.combiomedpharmajournal.orgnih.gov However, specific studies quantifying the analgesic effect of this compound in such models have not been identified in the reviewed literature.
| Preclinical Model | Endpoint Measured | Relevance |
| Hot Plate Test (Mice/Rats) | Latency to paw lick or jump | Evaluation of central analgesic activity |
| Tail Flick Test (Mice/Rats) | Latency to tail withdrawal from a heat source | Evaluation of spinal and supraspinal analgesic mechanisms |
| Acetic Acid-Induced Writhing (Mice) | Number of abdominal constrictions | Evaluation of peripheral analgesic activity |
This table outlines common preclinical models used to investigate potential analgesic effects.
The possibility of this compound exerting local anesthetic effects has been noted. wikipedia.org A standard preclinical method to assess this activity is the rabbit corneal reflex test, where the abolition of the blink reflex upon corneal touch indicates local anesthesia. nih.govresearchgate.netscribd.comresearchgate.net Despite this being a known potential activity, specific preclinical data for this compound from this or similar models are not available in the reviewed scientific literature.
| Preclinical Model | Endpoint Measured | Relevance |
| Rabbit Corneal Reflex Test | Presence or absence of blink reflex upon stimulation | Assessment of surface anesthetic activity |
| Guinea Pig Intradermal Wheal Test | Inhibition of wheal formation | Assessment of infiltration anesthesia |
This table describes common preclinical models for evaluating potential local anesthetic properties.
Central nervous system depressant effects have also been attributed to this compound. wikipedia.org This can be investigated in preclinical models by observing changes in locomotor activity and exploratory behavior. nih.govnih.govtreat-nmd.org The open field test in mice is a widely used assay for this purpose, where a reduction in movement can indicate a CNS depressant effect. nih.govnih.govtreat-nmd.org Specific data from such studies on this compound are not detailed in the available literature.
| Preclinical Model | Endpoint Measured | Relevance |
| Open Field Test (Mice) | Horizontal and vertical movements, distance traveled | Assessment of general locomotor activity and exploratory behavior |
| Hole-Board Test (Mice) | Number of head dips into holes | Evaluation of exploratory and anxiety-related behaviors |
This table presents common preclinical models for assessing potential CNS depressant effects.
Given that this compound is a phenothiazine derivative, it is plausible that it may exhibit antihistaminic and anticholinergic activities, as these are common properties of this chemical class. nih.govnih.govresearchgate.netscispace.comif-pan.krakow.pl These activities can be investigated in vitro using isolated tissue preparations, such as the guinea pig ileum, by measuring the compound's ability to inhibit contractions induced by histamine (B1213489) or acetylcholine, respectively. nih.govnih.govnih.govnih.govresearchgate.net However, specific preclinical studies investigating these potential activities of this compound could not be identified.
| Preclinical Model | Endpoint Measured | Relevance |
| Guinea Pig Ileum Contraction Assay (in vitro) | Inhibition of histamine-induced contractions | Assessment of H1 antihistaminic activity |
| Guinea Pig Ileum Contraction Assay (in vitro) | Inhibition of acetylcholine-induced contractions | Assessment of muscarinic anticholinergic activity |
This table outlines common in vitro preclinical models for exploring potential antihistaminic and anticholinergic effects.
Pharmacokinetic and Biotransformation Research of Dimethoxanate
Absorption Kinetics in Preclinical Models
The absorption of phenothiazine (B1677639) derivatives following oral administration can be variable among different species. For instance, studies on related compounds like acepromazine (B1664959) have shown differences in bioavailability across species. In dogs, the oral bioavailability of acepromazine has been reported to be around 20%, with a half-life of 7.1 hours after intravenous injection and 15.9 hours after oral administration. nih.gov In horses, the oral bioavailability of acepromazine was found to be 55.1%. researchgate.net
After oral administration in horses, acepromazine is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.4 hours and a maximum concentration (Cmax) of 59 ng/ml. researchgate.netresearchgate.net The absorption half-life in this species is approximately 0.84 hours. researchgate.netresearchgate.net Given these findings in related compounds, it is plausible that dimethoxanate is also well-absorbed orally, but may be subject to significant first-pass metabolism, leading to variable bioavailability depending on the preclinical species.
Illustrative Table of Acepromazine Pharmacokinetic Parameters in Preclinical Models
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) |
| Dog | Intravenous | - | - | - | 7.1 | - |
| Dog | Oral | 1.3-1.5 mg/kg | - | - | 15.9 | ~20 |
| Horse | Intravenous | 0.1 mg/kg | - | - | 2.6 | - |
| Horse | Oral | 0.5 mg/kg | 59 | 0.4 | 6.04 | 55.1 |
| Horse | Intravenous | 0.09 mg/kg | - | - | 5.16 | - |
| Horse | Oral | 0.09 mg/kg | - | - | 8.58 | - |
| Horse | Sublingual | 0.09 mg/kg | - | - | 6.70 | - |
| Camel | Intravenous | 0.1 mg/kg | - | - | 9.4 | - |
Note: This table presents data for acepromazine and is intended to be illustrative of the potential pharmacokinetic parameters for a phenothiazine derivative like this compound. Data is compiled from multiple sources. nih.govresearchgate.netresearchgate.netnih.govnih.gov
Mechanistic Aspects of Hepatic Metabolism
The liver is the primary site of metabolism for phenothiazine drugs. nih.govmedscape.com This class of compounds undergoes extensive biotransformation, leading to a variety of metabolites. The metabolic pathways are generally conserved across species, although the rate and extent of these reactions can differ.
Identification and Characterization of Metabolites
The metabolism of phenothiazines is complex, with major reactions including S-oxidation, N-demethylation, and hydroxylation of the aromatic ring, followed by conjugation reactions.
For thioridazine (B1682328) , another phenothiazine, metabolites identified in the urine of dogs, rats, and humans include mesoridazine (B118732), sulforidazine, thioridazine ring sulfoxide (B87167), and phenolic derivatives of mesoridazine and sulforidazine. nih.gov
Acepromazine is metabolized to two major metabolites in horses: 2-(1-hydroxyethyl) promazine (B1679182) and 2-(1-hydroxyethyl) promazine sulfoxide. nih.gov The metabolite 2-(1-hydroxyethyl)promazine sulphoxide (HEPS) has been suggested as a potential forensic marker for acepromazine use in horses due to its longer detection window compared to the parent drug. researchgate.net
Promethazine (B1679618) is predominantly metabolized to promethazine sulfoxide and, to a lesser extent, desmethylpromethazine. drugbank.com
Given these common pathways, it is highly probable that this compound is metabolized via similar reactions, leading to the formation of sulfoxide, N-demethylated, and hydroxylated metabolites.
Illustrative Table of Major Metabolites of Related Phenothiazines
| Parent Drug | Major Metabolites | Species |
| Thioridazine | Mesoridazine, Sulforidazine, Thioridazine ring sulfoxide | Dog, Rat, Human |
| Acepromazine | 2-(1-hydroxyethyl) promazine, 2-(1-hydroxyethyl) promazine sulfoxide | Horse |
| Promethazine | Promethazine sulfoxide, Desmethylpromethazine | Human |
Note: This table is illustrative and based on data from related phenothiazine compounds. nih.govnih.govdrugbank.com
Involvement of Metabolic Enzymes
The biotransformation of phenothiazines is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specific isoforms of CYP are responsible for different metabolic reactions. For example, the hydroxylation of promethazine is predominantly mediated by CYP2D6. drugbank.com The N-demethylation of phenothiazines can also be carried out by peroxidative pathways involving lipoxygenase. nih.gov
Following Phase I metabolism, the resulting metabolites, which are more polar, can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility and facilitate their excretion. Uridine 5'-diphosphate (UDP)-glucuronosyltransferases (UGTs) are the enzymes responsible for this process. arizona.edu
Renal Excretion Pathways
The excretion of phenothiazine metabolites occurs primarily through the kidneys into the urine. nih.govmedscape.com Due to extensive hepatic metabolism, only a small fraction of the parent drug is typically excreted unchanged. For instance, less than 1% of a promethazine dose is excreted unchanged in human urine. nih.gov The major urinary metabolites of promethazine are its sulfoxide and N-demethylated derivatives. medscape.com
In a study on thioridazine in dogs, rats, and humans, the total urinary excretion of the measured analytes was 12.1%, 4.8%, and 4.3% of the administered dose, respectively. nih.gov This indicates significant inter-species differences in the extent of renal excretion.
Given the extensive metabolism typical of phenothiazines, it is expected that this compound and its metabolites are primarily eliminated from the body via renal excretion.
Comparative Pharmacokinetic Analysis Across Preclinical Species
Significant inter-species variation in the pharmacokinetics of phenothiazines has been observed. These differences can be attributed to variations in metabolic rates, enzyme activities, and body size. nih.gov
For example, a comparative study of thioridazine metabolism in rats, dogs, and humans revealed both qualitative and quantitative differences. The rat was suggested to be a more suitable model than the dog for studying certain metabolic pathways of this class of drugs, particularly C-oxidation of the piperidine (B6355638) ring. nih.gov
In the case of acepromazine , camels exhibited a slower clearance rate, a larger volume of distribution, and a longer elimination half-life compared to horses. nih.gov The elimination half-life of intravenous acepromazine was found to be 7.1 hours in dogs and 2.6 hours in horses, highlighting species-specific differences in drug disposition. nih.govresearchgate.netresearchgate.net
The pharmacokinetics of promethazine also show species-dependent variations. The elimination half-life after intravenous administration was reported to be 5.62 hours in camels. nih.gov
These findings underscore the importance of conducting species-specific pharmacokinetic studies for phenothiazine derivatives. While direct data for this compound is lacking, the information from related compounds strongly suggests that its pharmacokinetic profile would also exhibit significant variation across different preclinical species.
Structure Activity Relationship Sar Studies of Dimethoxanate and Its Analogues
Correlating Phenothiazine (B1677639) Core Substituents with Biological Activity
The phenothiazine nucleus is a tricyclic system that serves as the foundational scaffold for numerous therapeutic agents. nih.govwikipedia.org Modifications to this core, particularly at the C2 position, have been shown to significantly influence biological activity, primarily in the context of antipsychotic potency.
Research has consistently shown that introducing an electron-withdrawing substituent at the C2 position of the phenothiazine ring enhances antipsychotic activity. youtube.comslideshare.net This is a key structural feature for dopamine (B1211576) receptor antagonism, which is the primary mechanism for the antipsychotic effects of drugs like Chlorpromazine (B137089) and Fluphenazine. nih.govniscpr.res.in The potency of these drugs often correlates with the electronegativity of the C2 substituent. nih.gov For instance, a trifluoromethyl group (-CF3) generally confers greater potency than a chlorine atom (-Cl) at this position. nih.gov Substitutions at other positions, such as C1 or C4, tend to reduce this activity. youtube.com
In contrast, Dimethoxanate possesses an unsubstituted phenothiazine ring system. This lack of a C2 electron-withdrawing group is a significant structural deviation from the classic profile of a potent antipsychotic phenothiazine. This structural feature likely accounts for its different pharmacological profile, directing its activity away from potent dopamine receptor blockade and towards other mechanisms, such as its known binding to the sigma-1 receptor, which may be relevant to its antitussive effects. wikipedia.org
Table 1: Effect of C2-Position Substituents on Antipsychotic Activity of Phenothiazines
| Substituent at C2 | General Effect on Antipsychotic Potency | Example Compound |
|---|---|---|
| -H (unsubstituted) | Low or absent | Promazine (B1679182) |
| -Cl (Chlorine) | Increased | Chlorpromazine |
This table summarizes general SAR findings for antipsychotic phenothiazines to provide context for this compound's structure.
Role of Side Chain Length and Functional Groups in Pharmacological Profile
The side chain attached at the N10 position of the phenothiazine nucleus is a critical determinant of pharmacological activity. youtube.com Key variables include the length of the chain, the nature of the terminal amino group, and the presence of other functional groups.
For antipsychotic phenothiazines, a three-carbon alkyl chain separating the nitrogen of the phenothiazine ring (N10) and the terminal nitrogen of the side chain is considered optimal for maximum potency. youtube.comslideshare.netnih.gov Shortening or lengthening this chain typically leads to a loss of activity. youtube.com The basicity of the terminal amino group is also crucial. Phenothiazines are classified into three main groups based on this side chain: aliphatic (e.g., Chlorpromazine), piperidine (B6355638) (e.g., Thioridazine), and piperazine (B1678402) (e.g., Fluphenazine). wikipedia.org The piperazine derivatives generally exhibit the highest potency. youtube.comnih.gov
This compound's side chain at the N10 position is structurally distinct from those found in typical antipsychotic phenothiazines. It is not attached directly to the nitrogen but through a carbonyl group, forming a carbamate (B1207046) linkage (N-COO-). The chain itself, 2-(2-dimethylaminoethoxy)ethyl, contains ether linkages and does not follow the three-carbon rule. nih.gov This unique side chain, featuring a carbamate and ether moieties, fundamentally alters the molecule's physicochemical properties, such as its polarity, flexibility, and hydrogen bonding capacity, compared to the simple alkyl chains of antipsychotics. These differences are paramount in defining its pharmacological profile as an antitussive rather than a neuroleptic agent. While many phenothiazines possess antihistaminic properties, branching at the beta-position of the classic three-carbon side chain can enhance this effect while decreasing antipsychotic potency. youtube.com The side chain of this compound represents a more significant departure, leading to a distinct primary activity.
Table 2: Influence of N10 Side Chain on the Activity of Phenothiazine Derivatives
| Side Chain Type | Chain Length | Terminal Amine | Primary Activity | Example |
|---|---|---|---|---|
| Aliphatic | 3 carbons | Tertiary | Antipsychotic | Chlorpromazine |
| Piperidine | 2 carbons + ring | Tertiary | Antipsychotic | Thioridazine (B1682328) |
| Piperazine | 3 carbons + ring | Tertiary | Potent Antipsychotic | Fluphenazine |
This table compares the side chain of this compound to those of classic antipsychotic phenothiazines.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that encode physicochemical properties like lipophilicity (logP), electronic effects, and steric parameters—to predict the activity of new or untested compounds. niscpr.res.in
To develop a QSAR model for this compound derivatives, a series of analogues would need to be synthesized and tested for their antitussive activity. The resulting data would be analyzed to build a predictive model. Such a model could identify the key molecular properties governing antitussive efficacy within this specific chemical series, guiding the design of more potent compounds. The model would likely highlight the importance of descriptors related to the unique carbamate-ether side chain, which differs significantly from the side chains in previously modeled phenothiazines.
Ligand-Based and Structure-Based Drug Design Approaches for this compound Optimization
The optimization of a lead compound like this compound can be pursued through modern computational drug design strategies, which are broadly categorized as ligand-based and structure-based approaches. monash.edu
Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features (pharmacophore) of a set of active molecules like this compound and its analogues, medicinal chemists can design new molecules that retain these essential features for biological activity. For this compound, this would involve synthesizing and testing a series of related compounds to build a pharmacophore model for antitussive activity. This model would define the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and positive ionizable groups necessary for interacting with the target responsible for cough suppression (e.g., the sigma-1 receptor). wikipedia.org
Structure-Based Drug Design: This powerful method is applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. Molecular docking, a key technique in this approach, simulates the binding of a ligand to a target's active site. niscpr.res.in This allows researchers to predict the binding affinity and orientation of the ligand, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. If the crystal structure of the sigma-1 receptor in complex with a ligand were available, structure-based design could be used to optimize this compound. Researchers could virtually modify this compound's structure—for example, by altering the length of the ether chain or substituting groups on the phenothiazine rings—and dock these new analogues into the receptor's binding site to predict which changes would improve binding affinity and, consequently, potency.
Analytical Methodologies for Dimethoxanate in Research
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods
While specific, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the exclusive analysis of dimethoxanate are not extensively detailed in publicly available literature, the established methodologies for other phenothiazine (B1677639) drugs provide a robust framework. nih.gov The development of such a method for this compound would follow a systematic process to ensure sensitivity, selectivity, and reliability, which is paramount for the quantitative determination of the drug and its metabolites in biological fluids. pharmatutor.org
A sensitive and selective HPLC-MS/MS method was developed for the determination of alimemazine, another phenothiazine derivative, in human plasma, which can serve as a model. nih.gov This method was validated over a concentration range of 20.013–10006.551 pg/mL, demonstrating high sensitivity. nih.gov The general steps for developing an HPLC-MS/MS method involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection. pharmatutor.org
The primary goal of sample preparation is to extract this compound from the complex biological matrix, such as plasma, and remove interfering substances. pharmatutor.org Common techniques employed for phenothiazines, and therefore applicable to this compound, include:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. For a related phenothiazine, alimemazine, LLE was utilized to achieve a mean percent recovery of 77.771%. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte of interest while the rest of the sample matrix is washed away. The analyte is then eluted with a small volume of solvent. This method is known for providing cleaner extracts compared to LLE. pharmatutor.orgnih.gov
Protein Precipitation: This is a simpler and faster technique where a solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. youtube.com
The choice of technique depends on the required sensitivity, the nature of the analyte, and the complexity of the matrix. pharmatutor.org
The separation and detection of this compound would be achieved using a combination of HPLC and tandem mass spectrometry.
Chromatographic Parameters: A reversed-phase HPLC column, such as a C18 column, is typically used for the separation of phenothiazine compounds. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), which are volatile and compatible with mass spectrometry. pharmatutor.org A gradient elution is commonly employed to achieve optimal separation of the analyte from endogenous plasma components and potential metabolites.
Mass Spectrometric Parameters: Electrospray ionization (ESI) in the positive ion mode is generally effective for the ionization of phenothiazine derivatives due to the presence of basic nitrogen atoms. nih.govnih.gov Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion for the analyte and the internal standard. This highly selective technique minimizes background interference and enhances sensitivity. nih.gov
For instance, in the analysis of dimemorfan, a structurally different compound, the ion pairs detected were m/z 256.4→155.3 for the analyte and m/z 235.4→86.1 for the internal standard, lidocaine. nih.gov A similar approach would be applied to this compound, identifying unique precursor and product ions.
Table 1: General HPLC-MS/MS Parameters for Phenothiazine Analysis
| Parameter | Typical Setting |
| HPLC Column | C18, Reversed-Phase |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Application of this compound as an Internal Standard in Bioanalytical Assays
There is no information in the reviewed scientific literature to suggest that this compound is used as an internal standard (IS) in bioanalytical assays. An internal standard is a compound with similar physicochemical properties to the analyte that is added to samples at a known concentration to correct for variability during sample processing and analysis. nih.gov Ideally, a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) is the preferred choice for an internal standard in LC-MS/MS analysis, as it co-elutes with the analyte and behaves nearly identically during extraction and ionization. nih.gov When a stable isotope-labeled standard is not available, a structurally similar compound can be used.
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, X-ray, DFT)
The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity and stereochemistry. nih.govresearchgate.net
X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of the molecular structure. mdpi.com
Density Functional Theory (DFT): DFT calculations are a computational method used to predict and rationalize the electronic structure and properties of molecules. mdpi.com These calculations can complement experimental data from NMR and X-ray crystallography by providing insights into molecular geometry, orbital energies, and spectroscopic properties. For other phenothiazine derivatives, DFT has been used to understand their photophysical properties. mdpi.com
A study on a phosphorylated phenothiazine derivative utilized X-ray, NMR, and DFT to fully characterize the molecule, demonstrating the power of combining these techniques for structural elucidation. mdpi.com
Methods for Metabolite Isolation and Structural Elucidation
The process of identifying these metabolites involves several steps:
In Vitro Metabolism: The drug is incubated with liver microsomes or S9 fractions, which contain drug-metabolizing enzymes, to generate metabolites. nih.govpharmaron.com
Isolation of Metabolites: The resulting mixture is then subjected to chromatographic separation, typically using HPLC, to isolate the individual metabolites. nih.gov Flash chromatography can also be employed for purification. nih.gov
Structural Elucidation: The structures of the isolated metabolites are then determined using mass spectrometry (to find the molecular weight and fragmentation pattern) and NMR spectroscopy (to determine the precise structure). nih.govresearchgate.net
For example, the electrochemical synthesis of the S-oxide metabolites of chlorpromazine (B137089) and 2-chlorophenothiazine (B30676) has been reported, followed by their isolation using column chromatography and characterization by ¹H NMR. nih.gov This approach of synthesizing expected metabolites can aid in their definitive identification in biological samples. nih.gov
Future Perspectives and Emerging Research Directions in Dimethoxanate Science
Elucidation of Undefined Molecular Targets and Receptor Interactions
A primary focus of future research is the comprehensive characterization of Dimethoxanate's molecular interactions beyond its currently identified targets. The compound is known to bind to the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum, with a reported IC₅₀ of 41 nM. wikipedia.org However, as a member of the phenothiazine (B1677639) class, which is known for a broad range of central nervous system activities, it is plausible that this compound interacts with other receptors. drugbank.comnih.govnih.gov
Future research endeavors should aim to:
Systematically screen this compound against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and other CNS-related targets. The phenothiazine scaffold is a privileged structure in neuropharmacology, suggesting the potential for undiscovered binding partners. drugbank.com
Investigate the possibility of receptor-receptor interactions (RRI). Modern pharmacology recognizes that receptors can form functional complexes, such as heterodimers or higher-order oligomers, which can modulate signaling pathways. nih.gov Studies could explore whether the sigma-1 receptor forms complexes with other receptors in the presence of this compound, potentially altering their collective function. nih.gov Evidence of RRI has been observed between various GPCRs, such as adenosine (B11128) A₁ and P2Y₁ receptors, creating novel functional units. nih.gov
Table 1: Known and Potential Molecular Interactions of this compound This table is interactive. You can sort and filter the data.
| Target | Evidence Level | Details / Rationale | Citations |
|---|---|---|---|
| Sigma-1 Receptor | Confirmed | Binds with an IC₅₀ value of 41 nM. | wikipedia.org |
| Other GPCRs | Hypothesized | As a phenothiazine, interaction with other CNS receptors is plausible and requires investigation. | drugbank.comnih.govnih.gov |
Rational Design of Next-Generation this compound Analogues with Enhanced Specificity
Leveraging the core phenothiazine structure of this compound, rational drug design presents a promising strategy for developing next-generation analogues with improved properties. drugbank.comnih.gov This approach uses structural information and computational modeling to guide the synthesis of new molecules with desired characteristics, such as enhanced target specificity and optimized pharmacokinetic profiles. nih.govnih.govmanchester.ac.uk
Key strategies would include:
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of this compound analogues with systematic modifications, researchers can determine which chemical moieties are crucial for sigma-1 receptor binding and which contribute to off-target effects.
Computational and Homology Modeling: In the absence of a crystal structure of this compound bound to its target, homology modeling can be used to create a predictive model of the binding site. nih.gov This model can then be used for virtual screening of new analogue designs to predict their binding affinity and selectivity.
Scaffold Modification: The phenothiazine nucleus can be judiciously modified to enhance desired activities. manchester.ac.uk This could involve introducing groups to block metabolic pathways or altering functional groups to optimize interactions with the target receptor, a strategy successfully used in developing other classes of drugs. nih.govmanchester.ac.uk The goal is to create analogues that are highly selective for the sigma-1 receptor or, alternatively, are designed to interact with a specific combination of targets to achieve a desired polypharmacological effect. wikipedia.org
Investigation of this compound's Role in Polypharmacology
Polypharmacology, the concept of a single drug interacting with multiple targets, is increasingly recognized as a key principle in drug action rather than an exception. nih.govoatext.com Given that this compound belongs to the phenothiazine class, it is an ideal candidate for polypharmacological investigation. drugbank.com The known binding to the sigma-1 receptor and its classification as a CNS depressant suggest a multifactorial mechanism of action. wikipedia.org
Future research should focus on:
Deconstructing the Target Profile: Systematically identifying all molecular targets of this compound is the first step. This would clarify which interactions contribute to its primary mechanism and which are responsible for other physiological effects.
Therapeutic Repurposing: A comprehensive understanding of this compound's target profile could facilitate drug repurposing. nih.gov For instance, if this compound or its analogues are found to modulate multiple targets relevant to a specific disease pathway, they could be investigated for new therapeutic indications. nih.gov This approach has been used to identify existing drugs as potential agents against complex diseases by targeting multiple proteins simultaneously. nih.gov
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism Studies
To gain a holistic understanding of this compound's mechanism of action, future studies must integrate advanced omics technologies. nih.gov These approaches provide a system-wide, unbiased view of the molecular changes induced by a compound. nih.gov
Proteomics: This technology allows for the large-scale analysis of proteins expressed by a cell or tissue. nih.gov By treating neuronal cells with this compound and analyzing the subsequent changes in the proteome, researchers could identify downstream signaling cascades activated by sigma-1 receptor engagement. wikipedia.orgnih.gov This can reveal previously unknown pathways and cellular processes modulated by the compound. nih.gov
Metabolomics: As the comprehensive study of metabolites, metabolomics can provide a functional readout of the physiological state of a cell. nih.gov Analyzing the metabolic signature of cells or organisms after this compound exposure can help identify biomarkers of drug response and elucidate its broader impact on cellular processes like energy production and signaling. nih.gov
The integration of multiple omics datasets (e.g., transcriptomics, proteomics, and metabolomics) would provide the most comprehensive picture, connecting gene expression changes to protein abundance and subsequent metabolic shifts. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery
Potential applications include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical and biological properties of new this compound analogues, including their potential binding affinity, solubility, and toxicity. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates.
Generative AI for Novel Drug Design: Advanced generative AI models can design entirely new molecules based on the this compound scaffold. stanford.edu These models can be constrained by chemical rules to ensure that the generated compounds are synthetically feasible, and can even propose the chemical recipes for their production. stanford.edu
Virtual Screening: AI can rapidly screen massive virtual libraries of chemical compounds to identify novel molecules that are predicted to bind to the sigma-1 receptor or other desired targets. msu.edu This significantly reduces the time and cost associated with experimental high-throughput screening. msu.edu
Table 2: Application of Advanced Technologies in Future this compound Research This table is interactive. You can sort and filter the data.
| Technology | Specific Application | Research Goal | Citations |
|---|---|---|---|
| Proteomics | Analyze protein expression changes in cells post-treatment. | Identify downstream signaling pathways and off-target effects. | nih.govnih.govnih.gov |
| Metabolomics | Profile changes in low-molecular-weight metabolites. | Understand the broad physiological impact and identify biomarkers of response. | nih.gov |
| Machine Learning | Predict physicochemical and ADMET properties of new analogues. | Prioritize synthesis of promising compounds and reduce failure rates. | nih.govnih.gov |
| Generative AI | Design novel, synthesizable molecules based on the phenothiazine scaffold. | Discover next-generation analogues with enhanced specificity or novel polypharmacology. | stanford.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
